molecular formula C13H15N3O3 B11800952 2-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)acetic acid

2-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)acetic acid

Cat. No.: B11800952
M. Wt: 261.28 g/mol
InChI Key: XJCXWLPCMYAKMY-UHFFFAOYSA-N
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Description

2-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)acetic acid (CAS: 1710845-02-5) is a bicyclic heterocyclic compound featuring a fused pyrazolo-pyrazine scaffold with a seven-membered cycloheptane ring. The molecule contains an acetic acid substituent at the 2-position of the pyrazine ring and a ketone group at the 1-position of the pyrazolo moiety. Its molecular formula is C₁₃H₁₅N₃O₃, with a molecular weight of 261.28 g/mol .

Safety guidelines emphasize handling precautions, including avoiding heat sources and ensuring proper storage to prevent degradation .

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

2-(3-oxo-4,7,8-triazatricyclo[7.5.0.02,7]tetradeca-1,5,8-trien-4-yl)acetic acid

InChI

InChI=1S/C13H15N3O3/c17-11(18)8-15-6-7-16-12(13(15)19)9-4-2-1-3-5-10(9)14-16/h6-7H,1-5,8H2,(H,17,18)

InChI Key

XJCXWLPCMYAKMY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C3C(=O)N(C=CN3N=C2CC1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)acetic acid typically involves multi-step organic reactionsThe final step involves the addition of the acetic acid moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production scale .

Chemical Reactions Analysis

Types of Reactions

2-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and alkylated versions. These derivatives can have different chemical and biological properties, making them useful for various applications .

Scientific Research Applications

2-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Ring System Purity (%)
Target Compound (1710845-02-5) C₁₃H₁₅N₃O₃ 261.28 Acetic acid, ketone Cyclohepta[3,4]pyrazolo-pyrazine ≥95
2-(2-Aminoethyl)-8,9-dihydro-2H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1(7H)-one (2097976-03-7) C₁₁H₁₄N₄O 218.26 Aminoethyl, ketone Cyclopenta[3,4]pyrazolo-pyrazine ≥95
6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid (860225-11-2) C₇H₁₀N₄O₂ 182.18 Tetrazole, carboxylic acid Azepine-tetrazole N/A
4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (1029721-02-5) C₈H₇N₃O₃ 193.16 Carboxylic acid, ketone Tetrahydropyrazolo-pyrazine N/A

Key Differences and Implications

Ring Size and Saturation: The target compound’s cycloheptane ring distinguishes it from smaller analogues like the cyclopenta-containing derivative (CAS: 2097976-03-7) . The tetrazolo-azepine derivative (CAS: 860225-11-2) lacks fused pyrazine rings, resulting in reduced aromaticity and altered electronic properties .

Functional Groups: The acetic acid group in the target compound contrasts with the aminoethyl substituent in CAS: 2097976-03-5. Acetic acid enhances hydrophilicity and metal-binding capacity, whereas aminoethyl groups may facilitate hydrogen bonding in biological systems . The tetrazole moiety in CAS: 860225-11-2 introduces acidic properties (pKa ~4.9), which are absent in the target compound .

Synthetic Complexity :

  • Synthesis of the target compound’s fused cyclohepta-pyrazolo-pyrazine system requires multistep cyclization, as evidenced by analogous methods for benzo-fused derivatives . In contrast, smaller-ring analogues (e.g., cyclopenta derivatives) are synthesized via simpler hydrazine-mediated cyclocondensation .

For example, the cyclopenta derivative (CAS: 2097976-03-7) has been explored for its adenosine receptor binding .

Biological Activity

2-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)acetic acid is a complex organic compound with a unique bicyclic structure that includes both pyrazolo and cycloheptane moieties. Its molecular formula is C13H15N3O3, with a molecular weight of approximately 270.28 g/mol. This compound has gained attention due to its potential biological activities, which may include anti-inflammatory, antitumor, and neuroprotective effects.

Structural Characteristics

The structural complexity of 2-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)acetic acid allows for diverse interactions within biological systems. The presence of a carboxylic acid functional group enhances its solubility and reactivity, potentially facilitating interactions with various biological targets.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit significant biological activities. Compounds with similar structures are often investigated for their potential as:

  • Kinase Inhibitors : Some derivatives have shown strong inhibition of specific kinases (e.g., Pim-1 and Pim-2) with IC50 values in the low nanomolar range .
  • Neuroprotective Agents : Research indicates that related compounds can enhance neurovascular protection and reduce oxidative damage in neural cells .
  • Antitumor Activity : Initial findings suggest antiproliferative effects against various human tumor cell lines .

The mechanisms by which 2-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)acetic acid exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or altering receptor functions.
  • Cell Signaling Modulation : By interacting with specific receptors or signaling pathways, the compound could modulate various biochemical processes.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsIC50/EC50 ValuesReference
Kinase InhibitionCompound 1112 nM (Pim-2)
NeuroprotectionCinnamic acid derivativesEC50 = 3.55 μM
Antitumor ActivityVarious derivativesGI50 in nM to μM

Research Highlights

  • Kinase Inhibition : Zhang et al. reported that compounds similar to 2-(1-Oxo...) show potent inhibition of Pim kinases with IC50 values below 15 nM .
  • Neuroprotective Effects : Compounds derived from cinnamic acid exhibited enhanced protective effects on human microvascular endothelial cells (HMEC-2) against oxidative stress .
  • Antiproliferative Studies : A recent study demonstrated that several related compounds displayed significant antiproliferative activity against human tumor cell lines with varying IC50 values ranging from nanomolar to micromolar concentrations .

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